molecular formula C9H12N6O B5280549 5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine

Cat. No.: B5280549
M. Wt: 220.23 g/mol
InChI Key: BXBVVCRGNPKDMT-WDZFZDKYSA-N
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Description

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine is a heterocyclic compound that features a triazole ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine typically involves the condensation of 5-ethyl-1,2,4-triazole-3,4-diamine with furan-2-carbaldehyde under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine exerts its effects involves interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic structure found in many pharmaceuticals.

    Furan-2-carbaldehyde: A precursor in the synthesis of various heterocyclic compounds.

    5-ethyl-1,2,4-triazole-3,4-diamine: A related compound with similar chemical properties.

Uniqueness

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine is unique due to its combined triazole and furan structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-2-8-12-14-9(15(8)10)13-11-6-7-4-3-5-16-7/h3-6H,2,10H2,1H3,(H,13,14)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBVVCRGNPKDMT-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C\C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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